

Measuring EAAT2 Protein Levels with Cell-Based ELISA: An Application Note and Protocol

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Compound of Interest

Compound Name: EAAT2 activator 1

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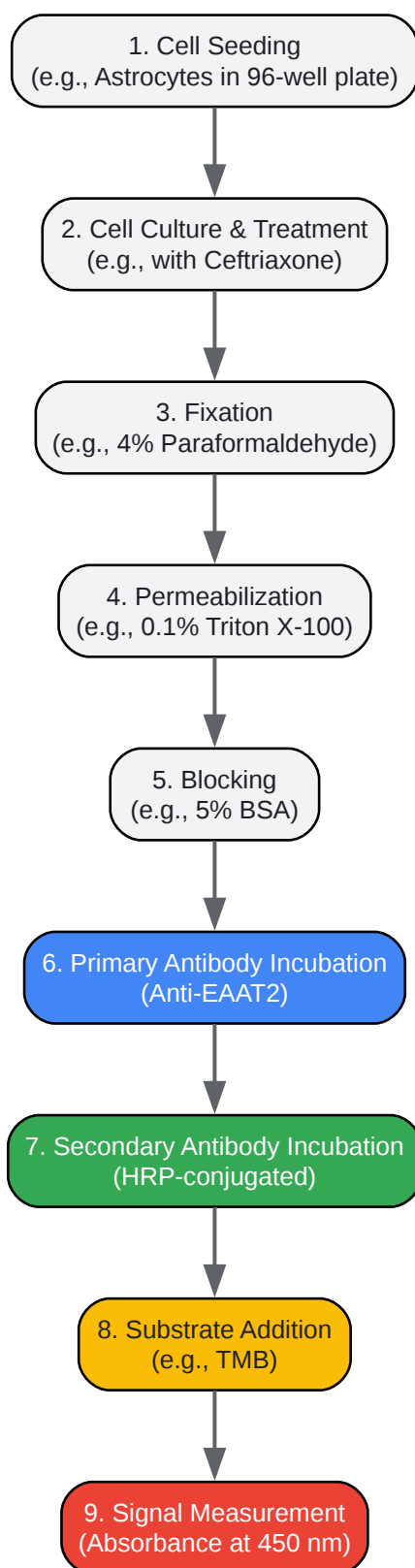
Introduction

The Excitatory Amino Acid Transporter 2 (EAAT2), also known as GLT-1, is the most abundant glutamate transporter in the central nervous system and is primarily expressed on astrocytes. [1][2] It plays a critical role in maintaining glutamate homeostasis by clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in a variety of neurological disorders including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy. [3][4] Consequently, the modulation of EAAT2 expression and function represents a promising therapeutic strategy for these conditions.

This application note provides a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify EAAT2 protein levels in cultured cells. This in-cell assay format offers a convenient and high-throughput alternative to traditional methods like Western blotting, as it eliminates the need for cell lysis and allows for the direct measurement of protein expression in a microplate format. [5] The protocol is particularly useful for screening compounds that may act as activators or inhibitors of EAAT2 expression.

Signaling Pathway: Regulation of EAAT2 Expression

The expression of the EAAT2 protein is regulated by various signaling pathways, with the Nuclear Factor-kappa B (NF- κ B) pathway being a key modulator. For instance, the β -lactam antibiotic ceftriaxone has been shown to increase EAAT2 expression by activating the NF- κ B pathway. This involves the translocation of the p65 subunit of NF- κ B to the nucleus, where it binds to the EAAT2 promoter and enhances transcription.



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